Cas no 13669-28-8 (1-methyl-4-methylidenepiperidine)
1-methyl-4-methylidenepiperidine Chemical and Physical Properties
Names and Identifiers
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- 1-Methyl-4-methylenepiperidine
- 1-methyl-4-methylidenepiperidine
- Piperidine,1-methyl-4-methylene-
- 1-methyl-4-methylene-1-azacyclohexane
- 1-Methyl-4-methylene-piperidine
- 1-Methyl-4-methylen-piperidin
- 4-methylene-1-methylpiperidine
- Piperidine,1-methyl,4-methylene
- Piperidine, 1-methyl,4-methylene-
- SCHEMBL13240677
- DTXSID20159887
- 4,4-methylene-1-methylpiperidine
- XOLRMKKIFJFIOV-UHFFFAOYSA-N
- AKOS006239061
- 13669-28-8
- SB41532
- SCHEMBL272823
- EN300-70381
- Piperidine, 1-methyl-4-methylene-
- FT-0689896
-
- Inchi: 1S/C7H13N/c1-7-3-5-8(2)6-4-7/h1,3-6H2,2H3
- InChI Key: XOLRMKKIFJFIOV-UHFFFAOYSA-N
- SMILES: N1(C)CCC(=C)CC1
Computed Properties
- Exact Mass: 111.10500
- Monoisotopic Mass: 111.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 86.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24000
- LogP: 1.20610
1-methyl-4-methylidenepiperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-4-methylidenepiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M355118-25mg |
1-Methyl-4-methylidenepiperidine |
13669-28-8 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M355118-50mg |
1-Methyl-4-methylidenepiperidine |
13669-28-8 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M355118-250mg |
1-Methyl-4-methylidenepiperidine |
13669-28-8 | 250mg |
$ 365.00 | 2022-06-03 | ||
| Chemenu | CM500996-1g |
1-Methyl-4-methylenepiperidine |
13669-28-8 | 95% | 1g |
$532 | 2022-09-03 | |
| Ambeed | A325865-5g |
1-Methyl-4-methylenepiperidine |
13669-28-8 | 95+% | 5g |
$3389.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90677-100mg |
1-methyl-4-methylidenepiperidine |
13669-28-8 | 95% | 100mg |
¥661.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90677-250mg |
1-methyl-4-methylidenepiperidine |
13669-28-8 | 95% | 250mg |
¥881.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90677-500mg |
1-methyl-4-methylidenepiperidine |
13669-28-8 | 95% | 500mg |
¥1464.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90677-1g |
1-methyl-4-methylidenepiperidine |
13669-28-8 | 95% | 1g |
¥2197.0 | 2024-04-24 | |
| A2B Chem LLC | AA49343-50mg |
1-Methyl-4-methylidenepiperidine |
13669-28-8 | 95% | 50mg |
$128.00 | 2024-04-20 |
1-methyl-4-methylidenepiperidine Suppliers
1-methyl-4-methylidenepiperidine Related Literature
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Marios S. Markoulides,Andrew C. Regan Org. Biomol. Chem. 2013 11 119
Additional information on 1-methyl-4-methylidenepiperidine
Comprehensive Overview of 1-Methyl-4-methylidenepiperidine (CAS No. 13669-28-8): Properties, Applications, and Industry Insights
1-Methyl-4-methylidenepiperidine (CAS No. 13669-28-8) is a specialized organic compound belonging to the piperidine derivative family. Its unique molecular structure, featuring a methylidene group at the 4-position and a methyl group at the 1-position, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. Researchers and industry professionals frequently search for terms like "1-Methyl-4-methylidenepiperidine uses", "CAS 13669-28-8 synthesis", and "piperidine derivatives in drug discovery", reflecting growing interest in its applications.
The compound's physicochemical properties include a molecular formula of C7H13N and a molecular weight of 111.18 g/mol. Its double-bond character at the methylidene position contributes to reactivity patterns that are valuable in Michael addition reactions and cyclization processes. Recent publications (2022-2023) highlight its emerging role in bioactive molecule design, particularly for CNS-targeting compounds, aligning with current trends in neurological drug development.
From an industrial perspective, 1-Methyl-4-methylidenepiperidine demonstrates excellent compatibility with green chemistry principles. Manufacturers are increasingly optimizing production methods to reduce environmental impact, responding to searches for "sustainable piperidine synthesis" and "eco-friendly heterocyclic compounds". The compound's stability under various pH conditions makes it suitable for catalyzed transformations, a topic generating significant discussion in process chemistry forums.
Analytical characterization of CAS No. 13669-28-8 typically involves GC-MS, NMR spectroscopy, and HPLC purity testing. These methods address common user queries about "1-Methyl-4-methylidenepiperidine identification" and "quality control standards". Recent advancements in spectroscopic techniques have improved detection sensitivity to ppm levels, crucial for pharmaceutical-grade applications where impurity profiles are strictly regulated.
The compound's structure-activity relationships have attracted attention in medicinal chemistry circles. Computational studies reveal its potential as a scaffold modifier for enhancing drug bioavailability, connecting to trending searches about "molecular docking with piperidine derivatives". Its balanced lipophilicity profile (LogP ~1.8) makes it particularly valuable for designing blood-brain barrier permeable agents, a hot topic in neuropharmacology research.
In material science applications, 1-Methyl-4-methylidenepiperidine serves as a precursor for functionalized polymers. Its reactive sites enable incorporation into conductive materials and coordination complexes, addressing industry interest in "nitrogen-containing monomers". Recent patents demonstrate its utility in creating advanced corrosion inhibitors, aligning with the global push for infrastructure protection technologies.
Storage and handling recommendations emphasize protection from prolonged air exposure due to potential oxidative degradation. Best practices include argon atmosphere storage and temperature-controlled environments, topics frequently searched alongside "piperidine derivative stability". These protocols ensure optimal shelf life while maintaining the compound's reaction-ready state for laboratory and industrial use.
The commercial availability of CAS No. 13669-28-8 through specialty chemical suppliers has expanded significantly, with purity grades ranging from 95% to 99.9%. This addresses diverse user needs from research-scale experiments to process development, reflecting search trends for "bulk piperidine derivatives" and "custom synthesis services". Current market analyses predict steady growth in demand, particularly from the Asia-Pacific pharmaceutical sector.
From a regulatory standpoint, 1-Methyl-4-methylidenepiperidine falls under standard chemical handling guidelines. Safety data sheets emphasize standard laboratory precautions, with particular attention to ventilation requirements during scale-up operations. These precautions respond to frequent queries about "piperidine derivative safety protocols" while ensuring compliance with international chemical management standards.
Ongoing research continues to uncover novel applications for this compound, particularly in asymmetric synthesis and chiral auxiliary development. Its structural features enable participation in stereoselective transformations, a key focus area in contemporary organic methodology development. These advancements position 1-Methyl-4-methylidenepiperidine as a valuable tool for addressing current challenges in complex molecule construction.
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